molecular formula C23H27N5O2S B2765369 N-cyclohexyl-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105232-41-4

N-cyclohexyl-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

カタログ番号: B2765369
CAS番号: 1105232-41-4
分子量: 437.56
InChIキー: MURVVISCOFMSRU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic organic compound designed for advanced pharmaceutical and biochemical research. This molecule features a complex architecture incorporating a thiazolo[4,5-d]pyridazinone core, a scaffold of significant interest in medicinal chemistry due to its potential for diverse biological interactions. The structure is further elaborated with phenyl, pyrrolidine, and N-cyclohexyl acetamide substituents, which can be optimized to modulate the compound's physicochemical properties, target affinity, and pharmacokinetic profile. The presence of the thiazole ring, a known privileged structure in drug discovery, suggests potential for a range of biological activities. Thiazole-containing compounds are present in more than 18 FDA-approved drugs and are frequently investigated for their antimicrobial, anti-inflammatory, and anticancer properties, among others (https://www.mdpi.com/1420-3049/26/11/3166). The fused pyridazinone system is another heterocycle of high interest, often associated with biological activity, such as in compounds investigated as thyroid hormone receptor agonists (https://patents.google.com/patent/WO2007009913A1/en). Researchers may explore this compound as a novel chemical entity for high-throughput screening, as a key intermediate in the synthesis of more complex target molecules, or as a lead compound for structure-activity relationship (SAR) studies in various therapeutic areas. This product is intended for research purposes only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

N-cyclohexyl-2-(4-oxo-7-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2S/c29-18(24-17-11-5-2-6-12-17)15-28-22(30)20-21(19(26-28)16-9-3-1-4-10-16)31-23(25-20)27-13-7-8-14-27/h1,3-4,9-10,17H,2,5-8,11-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURVVISCOFMSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-cyclohexyl-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C25H23N5O4S
Molecular Weight : 489.5 g/mol
CAS Number : 1105218-00-5

PropertyValue
Molecular FormulaC25H23N5O4S
Molecular Weight489.5 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

N-cyclohexyl-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide exhibits its biological activity primarily through interaction with various receptors and enzymes. Its structure suggests potential interactions with G protein-coupled receptors (GPCRs), which play a crucial role in many physiological processes.

Inhibition of Phospholipase A2

Recent studies have highlighted the compound's potential to inhibit lysosomal phospholipase A2 (PLA2G15), an enzyme implicated in drug-induced phospholipidosis. Inhibition of PLA2G15 can lead to the accumulation of phospholipids in lysosomes, a pathological condition associated with various drug toxicities. The inhibition mechanism involves interference with the enzyme's binding to liposomes, as demonstrated in assays where several compounds were tested for their ability to inhibit PLA2G15 activity .

Biological Activity

The biological activity of this compound has been explored in several contexts:

  • Anticancer Activity : Preliminary studies suggest that compounds similar to N-cyclohexyl derivatives may exhibit anticancer properties. These effects are often linked to their ability to induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structural motifs may provide neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
  • Anti-inflammatory Properties : The inhibition of PLA2G15 may also indicate potential anti-inflammatory effects, as phospholipase A2 is involved in the release of arachidonic acid and subsequent inflammatory mediators.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to N-cyclohexyl derivatives:

  • Study on PLA2 Inhibition : A comprehensive assay involving 163 drugs demonstrated that many cationic amphiphilic compounds, including those structurally related to N-cyclohexyl derivatives, effectively inhibited PLA2G15, leading to insights into their potential for causing phospholipidosis and other toxicities .
  • Anticancer Screening : In a study assessing the cytotoxicity of various thiazolo-pyridazine derivatives, compounds similar to N-cyclohexyl were found to exhibit significant activity against several cancer cell lines, suggesting a promising avenue for therapeutic development .

類似化合物との比較

Comparison with Structural Analogs

To contextualize its properties, we compare it to structurally similar thiazolo[4,5-d]pyridazinone derivatives.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences
N-cyclohexyl-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide C₂₃H₂₇N₅O₂S 457.56 7-phenyl, 2-pyrrolidinyl, N-cyclohexyl Bulky cyclohexyl group enhances lipophilicity (calculated logP: 3.2)
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide () C₁₉H₁₅ClN₄O₂S₂ 454.98 4-chlorophenyl, 2-methyl, 7-thienyl Thienyl substituent reduces aromaticity vs. phenyl; chloro group increases polarity

Key Observations:

Substituent Effects on Lipophilicity: The cyclohexyl group in the target compound increases its lipophilicity compared to the 4-chlorophenyl group in the analog from . This may improve membrane permeability but reduce aqueous solubility. The pyrrolidin-1-yl substituent (vs.

Aromatic vs. Heteroaromatic Groups :

  • The 7-phenyl group in the target compound provides stronger π-π stacking interactions compared to the 7-thienyl group in . Thienyl’s sulfur atom may introduce electronic effects but reduce stacking stability .

The cyclohexyl group in the target compound may slow metabolism (due to steric hindrance) but increase plasma protein binding.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for synthesizing N-cyclohexyl-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?

  • Methodological Answer : Synthesis involves multi-step reactions starting with the formation of the thiazolo[4,5-d]pyridazin core. Key steps include cyclization using phosphorus pentasulfide for thiazole ring formation, followed by substitution with pyrrolidine at the 2-position. The acetamide side chain is introduced via acylation reactions with cyclohexylamine derivatives. Reaction conditions (e.g., solvent polarity, temperature) significantly influence yield, with anhydrous tetrahydrofuran (THF) and reflux temperatures (~80°C) commonly used for optimal results .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Structural validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for connectivity), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemistry. For example, the cyclohexyl group’s protons appear as a multiplet in the δ 1.2–1.8 ppm range in ¹H NMR, while the pyrrolidin-1-yl moiety shows characteristic signals at δ 2.5–3.0 ppm .

Q. What are the primary biological targets associated with this compound?

  • Methodological Answer : Preliminary studies on structurally analogous thiazolo-pyridazin derivatives suggest interactions with kinase enzymes (e.g., Aurora kinases) and apoptosis-related proteins (e.g., Bcl-2). Researchers should employ fluorescence polarization assays or surface plasmon resonance (SPR) to quantify binding affinities (Kd values). Competitive inhibition assays with ATP analogs can further elucidate kinase-targeting mechanisms .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up for in vivo studies?

  • Methodological Answer : Yield optimization requires reaction condition tuning. For example:

  • Solvent selection : Replace THF with dimethylformamide (DMF) to enhance solubility of intermediates.
  • Catalysts : Use palladium-based catalysts (e.g., Pd(OAc)2) for efficient cross-coupling during aryl substitution.
  • Workflow integration : Employ flow chemistry for precise control of exothermic steps (e.g., cyclization). Computational reaction path searches (via density functional theory, DFT) can predict energy barriers and guide condition adjustments .

Q. How should researchers address contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Discrepancies may arise from assay-specific parameters (e.g., cell line variability, ATP concentrations in kinase assays). Mitigation strategies include:

  • Standardization : Use a common cell line (e.g., HEK293T) and ATP concentration (1 mM) across assays.
  • Orthogonal validation : Confirm results with alternative methods (e.g., Western blotting for protein expression alongside SPR).
  • Meta-analysis : Compare data with structurally similar compounds (e.g., N-(4-chlorobenzyl) analogs) to identify trends in activity cliffs .

Q. What computational strategies are recommended for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on residues like Lysine-33 and Aspartic acid-145 for hydrogen bonding.
  • QSAR modeling : Train models with descriptors such as logP, polar surface area, and H-bond donor/acceptor counts. Validate against experimental IC50 values from analogs (see table below).
  • Free-energy perturbation (FEP) : Predict potency changes upon substituent modification (e.g., replacing cyclohexyl with fluorobenzyl) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。